(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride
Description
(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative containing both a carboxylic acid and an amino group in a fixed stereochemical configuration. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₇H₁₃ClNO₂ (calculated from related isomers), with a molecular weight of approximately 179.65 g/mol (as inferred from its (1S,3S)-isomer in ). The stereochemistry (1R,3S) confers unique conformational and biochemical properties, making it relevant in pharmaceutical synthesis and asymmetric catalysis .
Properties
CAS No. |
2635331-87-0 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the use of chiral sources to induce the desired stereochemistry. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is advantageous due to its high stereoselectivity and optical purity.
Industrial Production Methods: For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective and suitable for large-scale production due to the availability and affordability of raw materials.
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Pharmaceutical Development
(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for drugs targeting neurological disorders and pain management.
Neuropharmacology
Studies have indicated that ACHA hydrochloride can influence neurotransmitter systems, particularly in modulating the activity of glutamate receptors. This modulation has implications for developing treatments for conditions such as epilepsy and anxiety disorders.
Biochemical Research
The compound is employed in biochemical assays to study enzyme activities and protein interactions. Its ability to act as an amino acid analog makes it valuable in understanding metabolic pathways involving amino acids.
Case Study 1: Neuroprotective Effects
A study published in "Neuropharmacology" demonstrated that this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve cognitive function in treated subjects.
Case Study 2: Pain Management
Research conducted by the University of California explored the analgesic properties of ACHA hydrochloride in chronic pain models. Results indicated that the compound could significantly decrease pain sensitivity and alter pain perception pathways.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Essential for developing neuroactive drugs |
| Neuropharmacology | Modulation of neurotransmitter systems | Influences glutamate receptor activity |
| Biochemical Research | Studies on enzyme activities | Useful in metabolic pathway analysis |
| Pain Management | Analgesic properties | Reduces pain sensitivity |
Mechanism of Action
The mechanism of action of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The compound’s effects are mediated through its binding to active sites on target proteins, influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Physical Comparisons
Biological Activity
(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride is an amino acid derivative with significant implications in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound for studying enzyme activity, receptor interactions, and potential therapeutic applications.
The compound is characterized by the following structural formula:
- Molecular Formula : C7H13ClN2O2
- Molar Mass : 178.64 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling cascades.
- Pathway Interference : By interacting with key enzymes or receptors, it can modulate biochemical pathways critical for cellular function.
1. Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural analogs have been explored for their potential in treating conditions such as epilepsy and anxiety disorders due to their ability to modulate neurotransmitter systems.
2. Enzyme Studies
Research has demonstrated its utility in studying enzyme-substrate interactions. For instance, it has been employed to investigate the inhibition of specific proteases and kinases, providing insights into enzyme kinetics and mechanisms .
3. Antimicrobial Activity
Recent studies have highlighted its potential antimicrobial properties. In vitro assays have shown that derivatives of (1R,3S)-3-aminocyclohexane-1-carboxylic acid exhibit activity against various bacterial strains, suggesting its role in developing new antimicrobial agents .
Study on Enzyme Inhibition
A study published in Nature investigated the effects of (1R,3S)-3-aminocyclohexane-1-carboxylic acid on bradykinin receptors. The findings indicated that the compound could effectively inhibit receptor activation in a dose-dependent manner, leading to altered intracellular signaling pathways .
Antimicrobial Research
In a separate study focusing on antimicrobial peptides containing this compound, researchers found that it exhibited significant activity against human respiratory syncytial virus (HRSV) and adenovirus serotype 5 (HAdV-5). The results suggested that modifications to the amino acid structure could enhance antiviral efficacy .
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition, receptor modulation | Chirality enhances binding specificity |
| (1S,3S)-3-Aminocyclohexanecarboxylic Acid | Similar applications in medicinal chemistry | Different stereochemistry affects biological activity |
| (1S,3S)-3-Methoxycyclohexanecarboxylic Acid | Less potent in biological applications compared to (1R,3S) variant | Presence of methoxy group alters reactivity |
Q & A
Q. Example NMR Data (D₂O, 300 MHz) :
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C1-H | 3.19–3.26 | m | Axial proton |
| C3-NH₃⁺ | 1.89–2.03 | m | Aminocyclohexane |
Advanced: How can computational modeling resolve discrepancies in reported reactivity or stability data?
Answer:
Contradictions in reactivity (e.g., unexpected hydrolysis rates) can arise from stereochemical or solvation effects. Methodologies include:
- Density Functional Theory (DFT) : Models transition states to predict hydrolysis pathways of the cyclohexane ring under acidic/basic conditions .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water vs. DMSO) to explain stability variations .
- pKa Prediction Tools : Software like MarvinSuite calculates protonation states, clarifying pH-dependent solubility differences in biological buffers .
Case Study : MD simulations revealed that the equatorial NH₃⁺ group in (1R,3S)-isomers enhances hydrogen bonding with water, increasing aqueous solubility compared to axial configurations .
Advanced: What strategies optimize enantiomer separation for downstream pharmacological assays?
Answer:
- Dynamic Kinetic Resolution (DKR) : Combines enzymatic hydrolysis (e.g., lipases) with racemization catalysts to convert undesired enantiomers in situ .
- Ion-Exchange Chromatography : Exploits differences in pKa between enantiomers using columns like Chirobiotic T (teicoplanin-based) .
- Diastereomeric Salt Formation : Co-crystallization with chiral acids (e.g., tartaric acid) selectively precipitates one enantiomer .
Q. Key Stability Data :
| Condition | Purity Loss (%) | Degradation Products |
|---|---|---|
| 25°C, dry argon | <2 | None detected |
| 40°C, 75% RH | 15 | Cyclohexene derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
